molecular formula C11H13NOSi B3055486 5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS No. 650606-63-6

5-((Trimethylsilyl)ethynyl)picolinaldehyde

Cat. No.: B3055486
CAS No.: 650606-63-6
M. Wt: 203.31 g/mol
InChI Key: JCQNKUBVOFBAJF-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a picolinaldehyde moiety. The compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde typically involves the reaction of 5-bromopyridine-2-carbaldehyde with trimethylsilylacetylene . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:

    Starting Materials: 5-bromopyridine-2-carbaldehyde and trimethylsilylacetylene.

    Reaction Conditions: The reaction is typically conducted in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

    Procedure: The starting materials are combined in a suitable solvent, such as tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.

Chemical Reactions Analysis

5-((Trimethylsilyl)ethynyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the aldehyde group can undergo nucleophilic addition reactions. The ethynyl group provides a site for further functionalization, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

5-((Trimethylsilyl)ethynyl)picolinaldehyde can be compared to other similar compounds, such as:

    5-ethynylpicolinaldehyde: Lacks the trimethylsilyl group, making it less bulky and potentially less stable.

    5-((Trimethylsilyl)ethynyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, which may affect its reactivity and applications.

    5-((Trimethylsilyl)ethynyl)pyridine: Lacks the aldehyde group, limiting its reactivity in certain types of chemical reactions.

The presence of the trimethylsilyl group in this compound provides unique steric and electronic properties, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-6-10-4-5-11(9-13)12-8-10/h4-5,8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNKUBVOFBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464720
Record name 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650606-63-6
Record name 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromopicolinaldehyde (1 g, 5.3 mmol), TMS-acetylene (1.04 g, 10.6 mmol) and triethylamine (4 mL) in THF (10 mL) was purged with argon for 10 min Copper iodide (76 mg, 0.4 mmol), Pd(PPh3)2Cl2 (141 mg, 0.4 mmol) and triphenylphosphine (0.1 g, 0.4 mmol) was added and the mixture was heated to 100° C. under microwave irradiation for 10 min Ethyl acetate (200 mL) was added at the solution was washed with water (2×25 mL), dried over MgSO4 and concentrated to dryness. The residue was filtered through silica gel with CH2Cl2 to give the title compound as a yellow oil (1 g, 95%). 1H NMR (400 MHz, CDCl3) δ 10.08 (s, 1H), 8.82 (s, 1H), 7.91 (s, 2H), 0.29 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
76 mg
Type
catalyst
Reaction Step One
Quantity
141 mg
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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